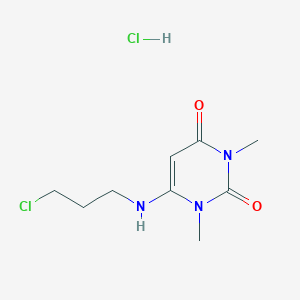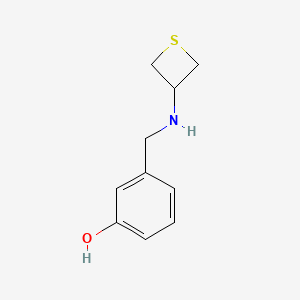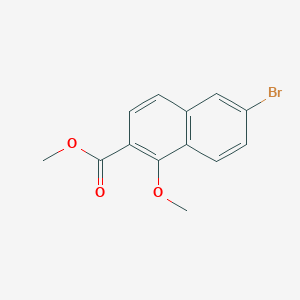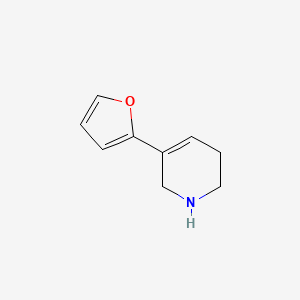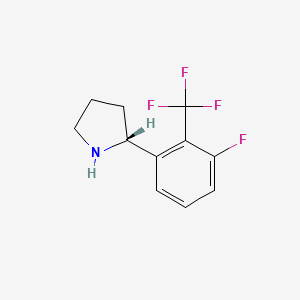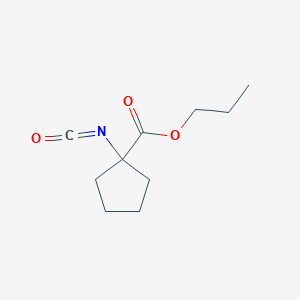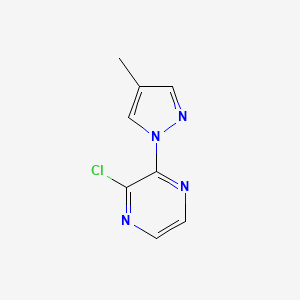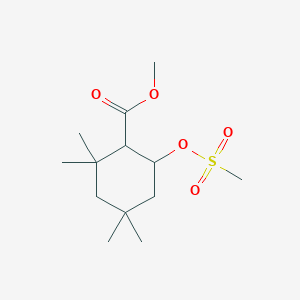
Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H24O5S and a molecular weight of 292.39 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with methyl groups and a methylsulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate typically involves the reaction of 2,2,4,4-tetramethylcyclohexane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.
化学反应分析
Types of Reactions
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted cyclohexane derivatives .
科学研究应用
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: This compound has a similar cyclohexane structure but with different substituents.
Leptospermone: Another compound with a cyclohexane ring and multiple methyl groups.
Uniqueness
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
属性
分子式 |
C13H24O5S |
|---|---|
分子量 |
292.39 g/mol |
IUPAC 名称 |
methyl 2,2,4,4-tetramethyl-6-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O5S/c1-12(2)7-9(18-19(6,15)16)10(11(14)17-5)13(3,4)8-12/h9-10H,7-8H2,1-6H3 |
InChI 键 |
QRRBFIMTBKQMOI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(C(C1)(C)C)C(=O)OC)OS(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15277467.png)
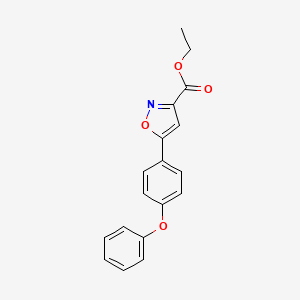
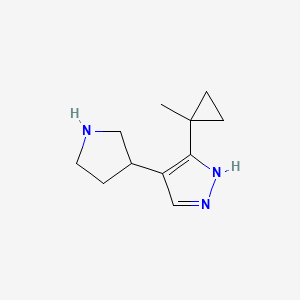
![tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15277483.png)
![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
